molecular formula C22H17ClN2O4 B14722023 N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide CAS No. 6153-59-9

N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B14722023
CAS No.: 6153-59-9
M. Wt: 408.8 g/mol
InChI Key: ARMCSOJQCZAEEO-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6153-59-9

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H17ClN2O4/c1-27-19-9-7-13(11-20(19)28-2)21(26)24-16-6-4-3-5-15(16)22-25-17-12-14(23)8-10-18(17)29-22/h3-12H,1-2H3,(H,24,26)

InChI Key

ARMCSOJQCZAEEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=C(O3)C=CC(=C4)Cl)OC

Origin of Product

United States

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